molecular formula C9H13FN2O B13057325 1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13057325
M. Wt: 184.21 g/mol
InChI Key: OUSIBFCFKKLHCM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

  • 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
  • 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine
  • 1-(2-Fluoro-5-ethoxyphenyl)ethane-1,2-diamine

These compounds share structural similarities but differ in the position or nature of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3

InChI Key

OUSIBFCFKKLHCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(CN)N

Origin of Product

United States

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